An In-Depth Technical Guide to N-Boc-PEG8-alcohol: Structure, Properties, and Applications
An In-Depth Technical Guide to N-Boc-PEG8-alcohol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of N-Boc-PEG8-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Chemical Structure and Properties
N-Boc-PEG8-alcohol is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) group, separated by an eight-unit polyethylene glycol chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]
Chemical Structure:
The key structural features are:
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Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine for subsequent conjugation.[1][2]
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PEG8 Spacer: The polyethylene glycol chain, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity and flexibility to the linker. This can improve the solubility and pharmacokinetic properties of the final conjugate.[3]
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Terminal Alcohol: The hydroxyl group serves as a reactive handle for further chemical modifications, such as esterification or conversion to other functional groups.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Boc-PEG8-alcohol.
| Property | Value | Reference(s) |
| CAS Number | 1345337-22-5 | |
| Molecular Formula | C₂₁H₄₃NO₁₀ | |
| Molecular Weight | 469.57 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMF, DMSO, and DCM | |
| Storage | -20°C, desiccated |
Experimental Protocols
Boc Deprotection of N-Boc-PEG8-alcohol
This protocol describes the removal of the Boc protecting group to yield the free amine of the PEG8 linker. The most common method involves treatment with trifluoroacetic acid (TFA).
Materials:
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N-Boc-PEG8-alcohol
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
Procedure:
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Dissolve N-Boc-PEG8-alcohol in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the solution (typically 20-50% v/v).
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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For work-up to obtain the free amine (as opposed to the TFA salt), dissolve the residue in an organic solvent such as ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine-PEG8-alcohol.
Conjugation of the Terminal Hydroxyl Group
The terminal alcohol of N-Boc-PEG8-alcohol (or its deprotected amine counterpart) can be functionalized through various reactions. A common approach is activation followed by reaction with a nucleophile. This protocol outlines a general procedure for activating the hydroxyl group with tresyl chloride for subsequent reaction with a primary amine on a biomolecule.
Step 1: Activation of the Hydroxyl Group
Materials:
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N-Boc-PEG8-alcohol
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine (B92270)
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2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
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Cold diethyl ether
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve N-Boc-PEG8-alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (a molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5-2 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, concentrate the mixture using a rotary evaporator.
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Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
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Collect the precipitate by filtration and wash with cold diethyl ether.
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Dry the product under vacuum.
Step 2: Conjugation to a Biomolecule
Materials:
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Tresyl-activated N-Boc-PEG8
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Biomolecule with primary amines (e.g., protein, peptide)
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Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
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Quenching solution (e.g., Tris or glycine (B1666218) buffer)
Procedure:
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Dissolve the biomolecule in the reaction buffer.
-
Dissolve the tresyl-activated N-Boc-PEG8 in the same buffer.
-
Add the activated PEG solution to the biomolecule solution. The molar ratio of activated PEG to the biomolecule should be optimized (a starting point of 20:1 is often used).
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Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the biomolecule upon PEGylation.
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Quench the reaction by adding the quenching solution to react with any unreacted activated PEG.
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Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or another suitable purification method.
Applications in PROTAC Synthesis
N-Boc-PEG8-alcohol is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a crucial role in dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC.
The synthesis of a PROTAC using N-Boc-PEG8-alcohol typically involves a stepwise approach:
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Deprotection: The Boc group is removed to expose the primary amine.
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First Conjugation: The free amine is then coupled to either the warhead (target protein ligand) or the E3 ligase ligand, typically through an amide bond formation.
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Second Conjugation: The terminal hydroxyl group of the PEG linker is then activated or modified to react with the second ligand, completing the PROTAC structure.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving N-Boc-PEG8-alcohol.
